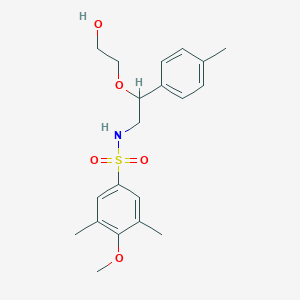![molecular formula C14H14N2O2 B2365879 3-[(3-Hydroxyphenyl)methyl]-1-phenylharnstoff CAS No. 553611-03-3](/img/structure/B2365879.png)
3-[(3-Hydroxyphenyl)methyl]-1-phenylharnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Hydroxyphenyl)methyl]-1-phenylurea is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.28 g/mol . This compound is known for its potential therapeutic and environmental applications. It is also referred to by its IUPAC name, N-(3-hydroxybenzyl)-N’-phenylurea .
Wissenschaftliche Forschungsanwendungen
3-[(3-Hydroxyphenyl)methyl]-1-phenylurea has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Hydroxyphenyl)methyl]-1-phenylurea typically involves the reaction of 3-hydroxybenzylamine with phenyl isocyanate . The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for 3-[(3-Hydroxyphenyl)methyl]-1-phenylurea are not widely documented, the general approach involves large-scale synthesis using the same reaction between 3-hydroxybenzylamine and phenyl isocyanate. The process may be optimized for higher yields and purity through controlled reaction conditions and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Hydroxyphenyl)methyl]-1-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated and nucleophile-substituted derivatives.
Wirkmechanismus
The mechanism of action of 3-[(3-Hydroxyphenyl)methyl]-1-phenylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Hydroxybenzyl)-N’-methylurea
- N-(3-Hydroxybenzyl)-N’-ethylurea
- N-(3-Hydroxybenzyl)-N’-propylurea
Uniqueness
3-[(3-Hydroxyphenyl)methyl]-1-phenylurea is unique due to its specific substitution pattern and the presence of both hydroxyphenyl and phenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
IUPAC Name |
1-[(3-hydroxyphenyl)methyl]-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-13-8-4-5-11(9-13)10-15-14(18)16-12-6-2-1-3-7-12/h1-9,17H,10H2,(H2,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOAFLVTFFNZKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(3-Methyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2365804.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2365808.png)


![[1-(tert-butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone](/img/structure/B2365812.png)


![methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2365816.png)


![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B2365819.png)
